molecular formula C10H10N2O3 B3352020 5-Nitro-1H-indole-3-ethanol CAS No. 41339-64-4

5-Nitro-1H-indole-3-ethanol

Cat. No. B3352020
CAS RN: 41339-64-4
M. Wt: 206.2 g/mol
InChI Key: FDBNRZJTIDHFTQ-UHFFFAOYSA-N
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Description

5-Nitro-1H-indole-3-ethanol is a compound that is part of the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as reactants for the preparation of various pharmaceutically active compounds .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can be used as reactants for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and protein kinase inhibitors .

properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-2-1-8(12(14)15)5-9(7)10/h1-2,5-6,11,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBNRZJTIDHFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961630
Record name 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-indole-3-ethanol

CAS RN

41339-64-4
Record name 1H-Indole-3-ethanol, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-trimethylsilyl-3-(2-t-butyldimethylsiloxyethyl)indole (7.30 g, 0.019 mol) in 125 mL of acetonitrile was added 48% HF (3.0 mL, 0.084 mol) and the mixture was stirred at room temperature for 1 h. Another 2.5 mL (0.07 mol) of 48% HF was added and stirring was continued for 18 h. The mixture was then cautiously basified with saturated aqueous Na2CO3 and extracted with ethyl acetate. The organic extract was washed (brine), dried (Na2SO4) and evaporated to give a gum. This material was triturated with ether and the supernatant was evaporated to give a gum. Chromatography (SiO2 /hexane-ethyl acetate, 1:1) of this gum gave the title compound (2.24 g, 57%) as a solid, mp 90° C.: IR (neat) 3380 (br), 1622, 1330 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ8.60 (d, J=1.7 Hz, 1 H), 8.48 (br s, 1H), 8.12 (dd, J=9.0, 1.7 Hz, 1H), 7.40 (d, J=9.0 Hz, 1H), 3.96 (t, J=6.3 Hz, 2H), 3.07 (t, J=6.3 Hz, 2H), 1.56 (s, 1H).
Name
5-nitro-2-trimethylsilyl-3-(2-t-butyldimethylsiloxyethyl)indole
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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